2-(2,4,5-trichlorophenyl)-1H-indole-3-carbaldehyde
Overview
Description
2,4,5-Trichlorophenol (TCP) is an organochloride with the molecular formula C6H3Cl3O . It has been used as a fungicide and herbicide . It’s a man-made substance and is not found naturally in the environment .
Synthesis Analysis
2,4,5-Trichlorophenol can be used as a starting material to synthesize Hexachlorophene, a fungicide, by the reaction with formaldehyde in the presence of concentrated H2SO4 . It can also be used to synthesize 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a herbicide .Chemical Reactions Analysis
2,4,5-Trichlorophenol is used in the production of 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) and hexachlorophene. This involves the intermediate production of 2,4,5-trichlorophenol (TCP) and the formation of 2,3,7,8-Tetrachlorodibenzodioxin .Physical And Chemical Properties Analysis
2,4,5-Trichlorophenol has a molecular formula of C6H3Cl3O and a molar mass of 197.44 g·mol−1. It has a melting point of 68.4 °C and a boiling point of 262 °C .Scientific Research Applications
Photoactive Material Synthesis
The compound has been utilized in the synthesis of novel photoactive materials. Specifically, 4-(4-chlorophenyl)-2-(1H-indol-3-yl)-6-substituted phenyl-2H-thiazolo[3,2-a][1,3,5]triazines were synthesized from indole-3-carbaldehyde Schiff bases. These new derivatives exhibit high fluorescence quantum yield, large molar extinction coefficient, high Stokes shift, and smaller optical band gap, positioning them as efficient metal-free organic fluorescent and semiconductor materials (Sravanthi & Manju, 2015).
Heterocyclic Compound Synthesis
Indole-3-carbaldehyde derivatives have been used to synthesize new heterocyclic compounds, such as triazolo(thiadiazepino)indoles, with potential biological activity. This synthesis involves the reaction of indole-3-carbaldehydes with amino-triazole-thiols, showcasing the compound's utility in creating novel heterocycles (Vikrishchuk et al., 2019).
Organic Synthesis Applications
Indole-3-carbaldehyde has been cited as a versatile synthon in organic chemistry, particularly in the synthesis of knoevenagel condensed products. The compound demonstrates a broad array of applications including functioning as lipoxygenase inhibitors, anti-tumor, antimicrobial, and anti-inflammatory agents. Its reactivity has been harnessed in solvent-free methods such as the grindstone method for synthesizing compound libraries, highlighting its significance in green and sustainable chemistry (Madan, 2020).
Safety and Hazards
Exposure to 2,4,5-Trichlorophenol may cause irritation of the skin, eyes, nose, and throat. The dust may cause swelling and injury to the eyes. Eye contact may also result in conjunctivitis and slight to moderate corneal injuries . Long-term exposure in rats through diet caused some slight decline in the liver and kidneys .
properties
IUPAC Name |
2-(2,4,5-trichlorophenyl)-1H-indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl3NO/c16-11-6-13(18)12(17)5-9(11)15-10(7-20)8-3-1-2-4-14(8)19-15/h1-7,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMQYVQCDMZATB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC(=C(C=C3Cl)Cl)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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